molecular formula C22H20Br2N2O B2709228 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 331235-97-3

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol

Cat. No.: B2709228
CAS No.: 331235-97-3
M. Wt: 488.223
InChI Key: STCDAYNMFWTFHH-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol (referred to as Compound 1 in and ) is a synthetic carbazole derivative developed as part of the P7C3 neuroprotective/neurogenic series. This compound features a 3,6-dibromo-substituted carbazole core linked to a propan-2-ol chain with a 4-methylphenylamino substituent. Its molecular formula is C22H19Br2N2O, and it has demonstrated significant neurogenic activity by enhancing neuronal differentiation in neural stem cells (NSCs) through the promotion of final cell division during NSC differentiation .

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCDAYNMFWTFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol, commonly referred to as Wiskostatin, is a synthetic compound known for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article delves into the compound's biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C22H20Br2N2O
  • Molecular Weight : 488.215 g/mol
  • CAS Number : 331235-97-3
  • Structural Features : The compound features a carbazole core with two bromine substituents and an amino alcohol side chain, which contributes to its biological properties.

Wiskostatin acts primarily as an inhibitor of the Arp2/3 complex, which is crucial for actin polymerization in cells. This inhibition affects various cellular processes, including:

  • Cell Migration : By disrupting actin dynamics, Wiskostatin can impair the migration of cancer cells.
  • Cell Proliferation : The compound has been shown to induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival.

Anticancer Properties

Wiskostatin has demonstrated significant anticancer activity in various studies. The following table summarizes key findings regarding its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)5.2Induction of apoptosis via mitochondrial pathway
HeLa (Cervical)4.8Inhibition of Arp2/3 complex leading to cytotoxicity
A549 (Lung)6.1Disruption of actin filament dynamics

Case Studies

  • Study on MCF7 Cells :
    • Researchers evaluated the effects of Wiskostatin on MCF7 breast cancer cells. The study found that treatment with Wiskostatin resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase activation, indicating its potential as a therapeutic agent against breast cancer .
  • In Vivo Studies :
    • An animal model study assessed the impact of Wiskostatin on tumor growth in mice implanted with HeLa cells. Results indicated a significant reduction in tumor size and weight compared to control groups, suggesting effective systemic delivery and action against cervical cancer .
  • Mechanistic Insights :
    • Further investigations revealed that Wiskostatin's inhibition of the Arp2/3 complex led to altered cell morphology and reduced motility in various cancer cell lines, supporting its role in targeting metastatic potential .

Synthesis and Production

The synthesis of Wiskostatin involves several key steps:

  • Bromination : Introduction of bromine atoms into the carbazole core.
  • Amination : Attachment of the amino group to the propanol side chain.
  • Coupling Reaction : Combining the brominated carbazole with the aminopropanol derivative under controlled conditions.

This multi-step synthetic route ensures high yield and purity, essential for biological testing .

Scientific Research Applications

Inhibition of Actin Polymerization

Wiskostatin is primarily known for its role as a selective inhibitor of the N-WASP (Neural Wiskott-Aldrich Syndrome Protein), which is crucial in regulating actin polymerization. This property makes it a valuable tool in studying cellular processes such as:

  • Cell Migration : By inhibiting N-WASP, Wiskostatin can alter the dynamics of cell movement, providing insights into cancer metastasis and immune responses.
  • Neuronal Function : Research indicates that Wiskostatin may influence neuronal development and synaptic function by modulating actin dynamics.

Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies have shown that Wiskostatin can induce apoptosis in various cancer cell lines by disrupting actin cytoskeleton integrity. This mechanism may provide a novel therapeutic approach for treating cancers characterized by aberrant actin dynamics.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Actin PolymerizationInhibits N-WASP, affecting cell migration
Anticancer ActivityInduces apoptosis in cancer cells
Neuronal DevelopmentModulates synaptic functions

Synthesis and Characterization

The synthesis of Wiskostatin involves multi-step organic reactions that typically include bromination and amination processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of carbazole derivatives, including Wiskostatin, in OLED technology due to their excellent electron transport properties. The incorporation of such compounds can enhance the efficiency and stability of OLED devices.

Photovoltaic Cells

The unique electronic properties of carbazole derivatives also make them suitable candidates for organic photovoltaic cells. Research indicates that these compounds can improve charge transport and light absorption characteristics in solar cell applications.

Case Study 1: Anticancer Mechanism Exploration

A study published in PMC examined the effects of Wiskostatin on human cancer cell lines. The findings demonstrated that treatment with Wiskostatin resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Actin Dynamics in Neurons

Another research effort focused on the role of Wiskostatin in neuronal cells. It was found that Wiskostatin treatment led to altered dendritic spine morphology, suggesting its potential impact on synaptic plasticity .

Comparison with Similar Compounds

Table 2: Pharmacological Data for Select Compounds

Compound Name IC50/EC50 (μM) Assay Model Notes
Compound 1 N/A Rat NSCs 5.0 μM increases TuJ1+ neurons
P7C3 N/A Aged rat hippocampus Restores cognitive decline
Wiskostatin 2.1–2.3 Clathrin-mediated endocytosis Potent dynamin I inhibitor
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((tetrahydrofuran-2-ylmethyl)amino)propan-2-ol N/A Structural studies Undisclosed activity

Q & A

Q. Discrepancies in reported melting points for related carbazole derivatives: How to resolve?

  • Variations arise from polymorphic forms or solvent retention. Consistently use recrystallization from methanol (per ) and report DSC thermograms to confirm phase purity .

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